N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide
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Overview
Description
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. Additionally, it has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which play a crucial role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and other immune cells. Additionally, it has been shown to induce apoptosis in cancer cells by activating various pro-apoptotic signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. Additionally, it exhibits low toxicity and has been shown to have a favorable pharmacokinetic profile in animal models. However, one of the limitations of using this compound is its limited solubility in water, which may hinder its use in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide. One potential direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets for the treatment of various diseases. Finally, clinical trials are needed to evaluate its safety and efficacy in humans, which may lead to the development of novel drugs for the treatment of inflammation and cancer.
Synthesis Methods
The synthesis of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide can be achieved through a series of chemical reactions involving the condensation of 2-methoxybenzoic acid with 2-aminophenol, followed by the reaction of the resulting product with carbon disulfide and thionyl chloride. The final step involves the reaction of the intermediate product with hydroxylamine hydrochloride to yield this compound.
Scientific Research Applications
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide has been studied extensively in the field of medicinal chemistry and pharmacology due to its potential applications as a therapeutic agent. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel drugs.
properties
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-13-9-5-2-6-10(13)14(19)17-15(21)16-11-7-3-4-8-12(11)18/h2-9,18H,1H3,(H2,16,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZOJTIMVWLXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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